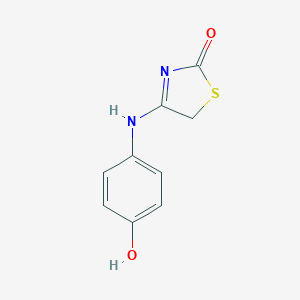

3-Metil-benzamidina

Descripción general

Descripción

The research on benzamide derivatives, including 3-Methyl-benzamidine, has shown a variety of applications and properties. These compounds have been synthesized and characterized for their potential use in various fields such as pharmaceuticals, materials science, and chemical sensing.

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with some compounds exhibiting potent Class III antiarrhythmic activity . Another study investigated the synthesis of (Z)-N-[5-(3-Aryl)-[1, 2, 4]oxadiazolyl]-N-[(methylcarbamoyl)methyl]benzamidoximes through the reaction of 3-methylglycociamidine with primary nitroalkanes and acetyl chloride . Additionally, the synthesis method for 3-methylamino-1-benzyl alcohol was explored, starting from acetyl benzene through a Mannich reaction followed by reduction with KBH4 .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using various techniques. X-ray single crystal diffraction was used to determine the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing its crystallization in a triclinic system . Similarly, the structure of a pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was confirmed by X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings . The crystal structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and 3-acetoxy-2-methyl-N-(4-methylphenyl)benzamide were also determined, with the former crystallizing in the orthorhombic system and the latter in the triclinic system .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives has been explored in various studies. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and their colorimetric sensing of fluoride anions was investigated, showing a drastic color transition in response to fluoride anion due to a deprotonation-enhanced intramolecular charge transfer mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using different techniques. The antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging test, and its electronic properties, such as HOMO and LUMO energies, were calculated using DFT . The thermal decomposition of the pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on the polarizability and hyperpolarizability values . The supramolecular structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and its methyl derivative were found to be stabilized by intramolecular and intermolecular hydrogen bonds and C-H...π interactions .

Aplicaciones Científicas De Investigación

Interacciones de unión fotoswitcheables

3-Metil-benzamidina se ha utilizado en el estudio de interacciones de unión fotoswitcheables con inhibidores de tripsina basados en pequeñas moléculas y péptidos . La investigación se centró en la capacidad de activar fotoquímicamente un fármaco, cuándo y dónde sea necesario, lo que requiere la optimización de la diferencia en la actividad biológica entre cada estado isomérico .

Aplicaciones antifúngicas

Los derivados de benzamidina, incluida la this compound, se han sintetizado y probado para sus actividades antifúngicas . Estos compuestos se probaron in vitro e in vivo contra hongos como Colletotrichum lagenarium y Botrytis cinerea . Algunos de estos compuestos mostraron excelentes actividades in vivo contra estas cepas .

Síntesis de compuestos metaloorgánicos

Las amidinas, incluidas las benzamidinas como la this compound, se pueden utilizar en la síntesis de compuestos metaloorgánicos . Estos compuestos tienen una amplia gama de aplicaciones en varios campos, incluida la catálisis, la ciencia de los materiales y la medicina .

Aplicaciones antiprotozoarias

Se ha informado que las amidinas, incluida la this compound, tienen actividades antiprotozoarias . Estos compuestos se pueden utilizar en el tratamiento de enfermedades causadas por parásitos protozoarios .

Aplicaciones anti-VIH

Se ha informado que los compuestos que contienen 1,2,3-triazoles, que se pueden sintetizar a partir de benzamidinas como la this compound, tienen actividades anti-VIH

Mecanismo De Acción

Target of Action

3-Methyl-benzamidine, a derivative of benzamidine, primarily targets several enzymes. These include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and Trypsin . These enzymes play crucial roles in various biological processes, including proteolysis, signal transduction, and blood clotting.

Mode of Action

3-Methyl-benzamidine interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This interaction results in the modulation of the enzymes’ functions, leading to changes in the biochemical processes they regulate.

Pharmacokinetics

The related compound benzamidine is known to have certain pharmacokinetic properties . It’s important to note that the ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of 3-Methyl-benzamidine’s action are largely dependent on the specific enzymes it targets. By inhibiting these enzymes, it can modulate various biological processes, potentially leading to therapeutic effects. For instance, benzamidine derivatives have been found to exhibit antifungal activities .

Safety and Hazards

Propiedades

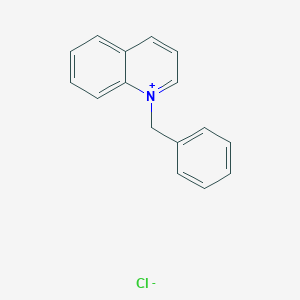

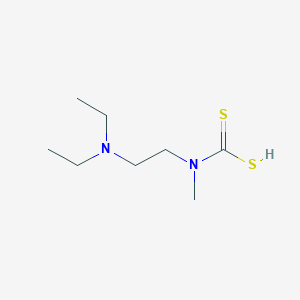

IUPAC Name |

3-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCSYMVDLYGKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371621 | |

| Record name | 3-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18465-28-6 | |

| Record name | 3-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)

![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)

![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)